molecular formula C22H25N3O2S2 B12019449 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 577960-12-4

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B12019449
CAS No.: 577960-12-4
M. Wt: 427.6 g/mol
InChI Key: AFYKBHUIZDQNBF-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, and an acetamide group attached to a sulfanyl linkage. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothieno Ring: The benzothieno ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Pyrimidine Ring Formation: The benzothieno ring is then fused with a pyrimidine ring through a condensation reaction with a suitable amine and aldehyde.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Acetamide Group Attachment: The final step involves the acylation of the sulfanyl group with an acetic anhydride derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
  • 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide lies in its specific structural features, such as the ethyl groups and the acetamide linkage. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H27N3O2S\text{C}_{23}\text{H}_{27}\text{N}_{3}\text{O}_{2}\text{S}

It features a benzothieno-pyrimidine core , which is known for its diverse biological activities. The presence of the sulfanyl group is particularly notable for its role in enhancing biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the benzothieno-pyrimidine framework. For instance, derivatives have shown significant antifungal activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans4 μg/mL
Aspergillus niger2 μg/mL
Penicillium chrysogenum2 μg/mL

These findings suggest that the compound may exhibit similar or enhanced antifungal activity compared to established antifungal agents like ketoconazole .

The mechanism of action for this class of compounds typically involves the inhibition of specific enzymes or pathways critical for microbial survival. For example, molecular docking studies indicate that these compounds can effectively bind to the active sites of key enzymes involved in folate synthesis in fungi, thereby disrupting their metabolic processes .

Study 1: Antifungal Evaluation

In a study conducted by Bari and Haswani (2017), a series of thienopyrimidin derivatives were synthesized and evaluated for their antifungal properties. Among these derivatives, several compounds demonstrated potent activity against Candida albicans and Aspergillus niger, supporting the potential efficacy of compounds similar to 2-[(3-ethyl-4-oxo...)] .

Study 2: Molecular Docking Analysis

Molecular docking studies have shown that these compounds fit well into the active site cavities of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in many pathogens. This suggests a targeted mechanism that could lead to effective antimicrobial therapies .

Pharmacokinetic Properties

The pharmacokinetic profile of related thienopyrimidin derivatives indicates favorable absorption and distribution characteristics. According to Lipinski's rule of five, these compounds generally exhibit good drug-like properties:

Property Value
LogP4.13
Molecular Weight257.80 g/mol
SolubilityModerate

These parameters suggest that the compound could be developed further as a therapeutic agent with suitable bioavailability .

Properties

CAS No.

577960-12-4

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C22H25N3O2S2/c1-3-14-9-11-15(12-10-14)23-18(26)13-28-22-24-20-19(21(27)25(22)4-2)16-7-5-6-8-17(16)29-20/h9-12H,3-8,13H2,1-2H3,(H,23,26)

InChI Key

AFYKBHUIZDQNBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC

Origin of Product

United States

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